molecular formula C16H20O3 B1613425 cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid CAS No. 733742-68-2

cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

Cat. No. B1613425
M. Wt: 260.33 g/mol
InChI Key: KPDXKWXAVCEDNQ-QWHCGFSZSA-N
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Description

“Cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid” is an organic chemical compound . It is not chirally pure and contains a mixture of enantiomers . The compound has a CAS Number of 733742-68-2 .


Molecular Structure Analysis

The linear formula of this compound is C16H20O3 . The IUPAC name is (1R,2S)-2-(2,6-dimethylbenzoyl)cyclohexanecarboxylic acid . The InChI code is 1S/C16H20O3/c1-10-6-5-7-11(2)14(10)15(17)12-8-3-4-9-13(12)16(18)19/h5-7,12-13H,3-4,8-9H2,1-2H3,(H,18,19)/t12-,13+/m0/s1 .


Physical And Chemical Properties Analysis

The molecular weight of this compound is 260.33 .

Scientific Research Applications

Analytical Detection and Quantification

Monitoring of Pyrethroid Metabolites : One study developed a method for determining major metabolites of synthetic pyrethroids in human urine, which included compounds structurally related to cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid. This method involved solid-phase extraction followed by gas chromatography-tandem mass spectrometry, indicating its potential utility in monitoring environmental or occupational exposure to similar compounds (Arrebola et al., 1999).

Microextraction Techniques : Another study introduced a fast and eco-friendly analytical method using microextraction by packed sorbent coupled to large volume injection-gas chromatography-mass spectrometry. This method was developed for the determination of pyrethroid metabolites in human urine, showcasing the technique's applicability to similar chemical analyses (Klimowska & Wielgomas, 2018).

Photochemistry and Synthesis

Photochemistry of Cyclohexane Derivatives : Research on cis- and trans-1,1-Dimethyldecalin-10-carboxylic acids revealed their conversion to various products upon photolysis, offering insights into the photochemical behavior of cyclohexane derivatives, which could relate to the synthesis and reactivity of cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid (Brown, 1964).

Silicon-Containing Heterocyclic Compounds : A study on the synthesis and oxidation of silicon-containing cyclohexane derivatives highlighted the reactivity of these compounds with peroxides. This research might offer parallels in understanding the reactivity and potential modifications of cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid in the presence of various reagents (Tamao & Kumada, 1971).

properties

IUPAC Name

(1R,2S)-2-(2,6-dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20O3/c1-10-6-5-7-11(2)14(10)15(17)12-8-3-4-9-13(12)16(18)19/h5-7,12-13H,3-4,8-9H2,1-2H3,(H,18,19)/t12-,13+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPDXKWXAVCEDNQ-QWHCGFSZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)C(=O)C2CCCCC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C(=CC=C1)C)C(=O)[C@H]2CCCC[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40641355
Record name (1R,2S)-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

cis-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid

CAS RN

733742-68-2
Record name (1R,2S)-2-(2,6-Dimethylbenzoyl)cyclohexane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40641355
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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